![molecular formula C17H18N2O2 B14462029 ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate CAS No. 69371-66-0](/img/structure/B14462029.png)
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester structure, which is commonly found in various natural and synthetic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate reagents. One common method involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with N-methyl-C-phenylcarbonimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzoate esters.
Aplicaciones Científicas De Investigación
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The compound’s molecular structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Methyl 4-aminobenzoate: Shares the benzoate ester structure but with different substituents.
Ethyl 4-aminobenzoate: An intermediate in the synthesis of the target compound.
Uniqueness
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
69371-66-0 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)19-16(18-2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19) |
Clave InChI |
HUZVXVRQEVACQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=NC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



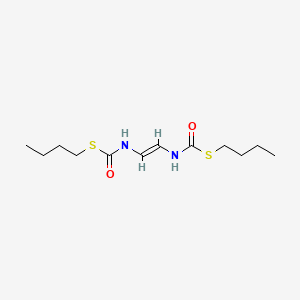
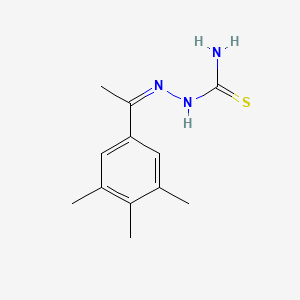

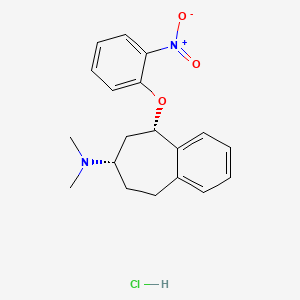
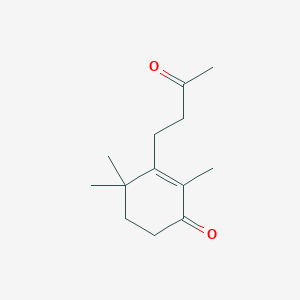
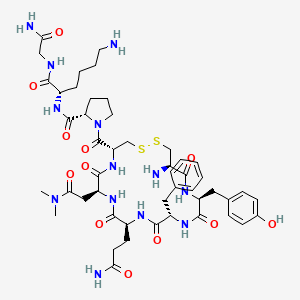

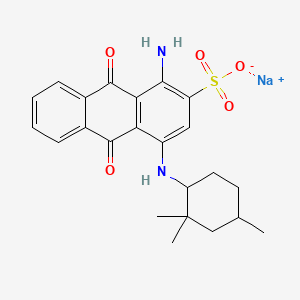


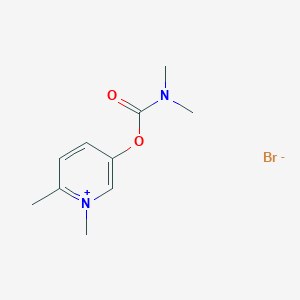

![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
